molecular formula C29H34O13 B068071 3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-6,8-dimethyl-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]pentanoic acid CAS No. 161161-69-9

3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-6,8-dimethyl-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]pentanoic acid

Cat. No. B068071
CAS RN: 161161-69-9
M. Wt: 590.6 g/mol
InChI Key: GFQPYMAACFELLT-IZPXHLOXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-6,8-dimethyl-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]pentanoic acid is a natural product found in Pentarhizidium orientale with data available.

Scientific Research Applications

Chemical Synthesis and Reactions

  • The compound has been utilized in the synthesis of various chemical structures, demonstrating its versatility in chemical reactions. For example, it was used in the synthesis of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, showcasing its potential in creating complex chemical entities (Pimenova et al., 2003).

Role in Pharmaceutical Synthesis

  • This compound has been instrumental in the total synthesis of significant biochemicals, such as Adda, a unique C20 amino acid found in cyanobacterial hepatotoxins. This highlights its importance in the synthesis of bioactive molecules (Namikoshi et al., 1989).

Application in Organic Chemistry

  • It plays a crucial role in the creation of various organic compounds, as seen in the study of penicillins. This suggests its utility in developing novel organic compounds with potential pharmaceutical applications (Baker et al., 1978).

Environmental and Analytical Chemistry

  • In environmental chemistry, it's used for studying particulate products in the aging of organic aerosols, indicating its utility in understanding atmospheric chemistry and pollution studies (Huang et al., 2015).

Biochemical Studies

  • This compound is significant in the study of degradation products of pharmaceuticals, like mycophenolate mofetil, in aqueous solutions. It aids in understanding the stability and transformation of drugs in biological environments (Hooijmaaijer et al., 1999).

Synthesis of Antibiotics

  • The compound has been used in the synthesis of antibiotic components, like the amino acid present in antibiotic pyridomycin, signifying its role in the development of new antimicrobial agents (Kinoshita & Mariyama, 1975).

properties

CAS RN

161161-69-9

Molecular Formula

C29H34O13

Molecular Weight

590.6 g/mol

IUPAC Name

3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-6,8-dimethyl-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]pentanoic acid

InChI

InChI=1S/C29H34O13/c1-13-22(34)21-16(30)9-17(15-7-5-4-6-8-15)40-27(21)14(2)26(13)42-28-25(37)24(36)23(35)18(41-28)12-39-20(33)11-29(3,38)10-19(31)32/h4-8,17-18,23-25,28,34-38H,9-12H2,1-3H3,(H,31,32)/t17-,18+,23+,24-,25+,28-,29?/m0/s1

InChI Key

GFQPYMAACFELLT-IZPXHLOXSA-N

Isomeric SMILES

CC1=C(C2=C(C(=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)CC(C)(CC(=O)O)O)O)O)O)C)O[C@@H](CC2=O)C4=CC=CC=C4)O

SMILES

CC1=C(C2=C(C(=C1OC3C(C(C(C(O3)COC(=O)CC(C)(CC(=O)O)O)O)O)O)C)OC(CC2=O)C4=CC=CC=C4)O

Canonical SMILES

CC1=C(C2=C(C(=C1OC3C(C(C(C(O3)COC(=O)CC(C)(CC(=O)O)O)O)O)O)C)OC(CC2=O)C4=CC=CC=C4)O

synonyms

matteuorienate B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-6,8-dimethyl-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]pentanoic acid
Reactant of Route 2
Reactant of Route 2
3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-6,8-dimethyl-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]pentanoic acid
Reactant of Route 3
3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-6,8-dimethyl-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]pentanoic acid
Reactant of Route 4
3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-6,8-dimethyl-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]pentanoic acid
Reactant of Route 5
3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-6,8-dimethyl-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]pentanoic acid
Reactant of Route 6
3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-6,8-dimethyl-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]pentanoic acid

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